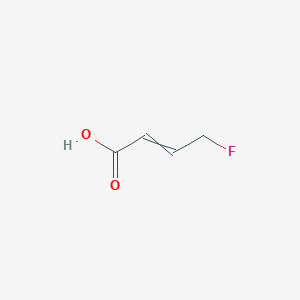

4-Fluorobut-2-enoic acid

Description

4-Fluorobut-2-enoic acid (CAS: 37759-72-1) is an α,β-unsaturated carboxylic acid with a fluorine substituent at the fourth carbon of the butenoyl backbone. Its molecular formula is C₄H₅FO₂, and its structure features a conjugated double bond (C2-C3) and a fluorine atom at the terminal carbon (C4) . Key properties include:

Properties

Molecular Formula |

C4H5FO2 |

|---|---|

Molecular Weight |

104.08 g/mol |

IUPAC Name |

4-fluorobut-2-enoic acid |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7) |

InChI Key |

VLPAEVHYNQOJRT-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-Oxo Derivatives

- 4-(4-Methylanilino)-4-oxobut-2-enoic acid: Synthesized via reaction of p-toluidine with maleic anhydride, this compound exhibits a keto group at C4 and an aryl substituent.

- 4-(4-Bromophenyl)-4-oxobut-2-enoic acid: Features a bromophenyl group at C4, synthesized for applications in heterocyclic chemistry (e.g., pyridone derivatives) .

Key Difference : Fluorine’s electron-withdrawing effect enhances acidity and stabilizes the α,β-unsaturated system, whereas oxo derivatives prioritize hydrogen bonding and π-stacking via aryl/keto groups.

Hydroxy and Alkoxy Derivatives

- (E)-4-Hydroxybut-2-enoic acid: Lacks fluorine but has a hydroxyl group at C3. Its molecular weight (194.16 g/mol) and solubility profile differ significantly due to polar hydroxyl interactions .

- Ethyl (2E)-4-fluorobut-2-enoate: An esterified analog (CAS: 371-24-4) with reduced acidity compared to the carboxylic acid form. Used as a synthetic intermediate .

| Property | This compound | 4-Hydroxybut-2-enoic Acid |

|---|---|---|

| Functional Group | -COOH, -F | -COOH, -OH |

| Polarity | Moderate | High (due to -OH) |

| Applications | Synthetic intermediate | Biochemical reagent |

Key Difference : Hydroxy derivatives exhibit higher solubility in aqueous media, whereas fluorinated analogs offer better lipid membrane permeability.

Physicochemical Properties

- Acidity: The fluorine atom in this compound increases acidity (pKa ~3–4) compared to non-fluorinated analogs (e.g., 4-oxo derivatives, pKa ~4–5) due to inductive effects .

- Stability: Fluorine’s strong C-F bond enhances thermal and oxidative stability relative to chloro or bromo analogs (e.g., 4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid, CAS: 175205-20-6) .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in fluorinated compound bioassays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report 95% confidence intervals for EC₅₀/IC₅₀ values. For clustered data (e.g., triplicate measurements), apply mixed-effects models to account for nested observations .

Q. How should researchers address discrepancies between computational predictions and experimental results in fluorinated compound studies?

- Methodological Answer :

- Sensitivity analysis : Test if small changes in computational parameters (e.g., solvent model) align with experimental trends.

- Error source identification : Check for artifacts like impurity interference or instrument calibration drift.

- Collaborative validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.